molecular formula C4H4BrN3O B3022053 4-Bromo-1H-pyrazole-3-carboxamide CAS No. 1146951-57-6

4-Bromo-1H-pyrazole-3-carboxamide

Cat. No.: B3022053
CAS No.: 1146951-57-6
M. Wt: 190 g/mol
InChI Key: OVJPKNPBZYQCTR-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrazole-3-carboxamide is a heterocyclic compound with the molecular formula C4H4BrN3O. It is a derivative of pyrazole, a five-membered ring structure containing two nitrogen atoms.

Mechanism of Action

Target of Action

4-Bromo-1H-pyrazole-3-carboxamide is a pyrazole derivative . Pyrazole derivatives are known to exhibit a broad range of pharmacological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

It is reported to inhibit oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . This suggests that it may interact with enzymes involved in these processes, altering their function and leading to changes in cellular metabolism.

Biochemical Pathways

Given its reported effects on oxidative phosphorylation and calcium uptake , it may influence pathways related to energy metabolism and cellular signaling.

Result of Action

Its reported inhibition of oxidative phosphorylation and calcium uptake suggests that it may disrupt energy metabolism and cellular signaling, potentially leading to various downstream effects depending on the specific cell type and context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1H-pyrazole-3-carboxamide typically involves the following steps :

    Bromination: The starting material, pyrazole, undergoes bromination to introduce a bromine atom at the 4-position. This is usually achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Carboxylation: The brominated pyrazole is then subjected to carboxylation to introduce the carboxamide group at the 3-position. This step often involves the use of carbon dioxide or a carboxylating agent under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and carboxylation processes, optimized for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including :

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-1H-pyrazole-3-carboxamide, while oxidation may produce 4-bromo-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

4-Bromo-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Comparison with Similar Compounds

4-Bromo-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives :

    4-Bromopyrazole: Similar in structure but lacks the carboxamide group, making it less versatile in certain reactions.

    1H-Pyrazole-3-carboxamide:

    4-Chloro-1H-pyrazole-3-carboxamide: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.

Properties

IUPAC Name

4-bromo-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O/c5-2-1-7-8-3(2)4(6)9/h1H,(H2,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJPKNPBZYQCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634786
Record name 4-Bromo-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932-65-0
Record name 4-Bromo-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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